![molecular formula C22H26N4O5 B4232316 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232316.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which regulates various physiological processes in the body. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 works by inhibiting the activity of sGC, which leads to a decrease in the production of cGMP. This results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow. This compound 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have a number of biochemical and physiological effects, including the relaxation of smooth muscle cells in blood vessels, the reduction of inflammation and fibrosis, and the improvement of cardiac and renal function. It has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. However, one limitation is its poor solubility, which can make it difficult to administer in certain experimental settings. Additionally, its potential therapeutic applications are still being explored, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 could include further studies on its potential therapeutic applications in various diseases, as well as the development of more effective formulations for administration. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal diseases. It has been shown to improve cardiac function, reduce pulmonary vascular resistance, and increase renal blood flow in animal models.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-14(2)21(27)24-17-8-7-16(13-20(17)31-3)23-22(28)15-6-9-18(19(12-15)26(29)30)25-10-4-5-11-25/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIAONEVYTPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4232239.png)
![6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B4232247.png)
![methyl 4-({[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4232253.png)
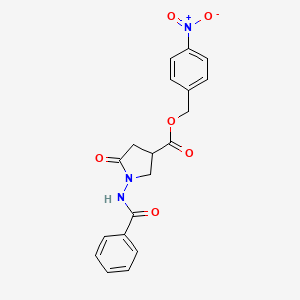
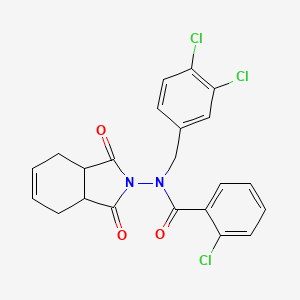
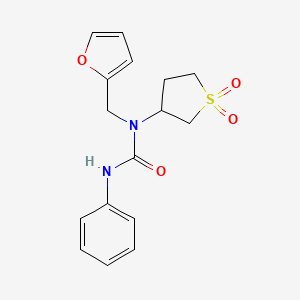
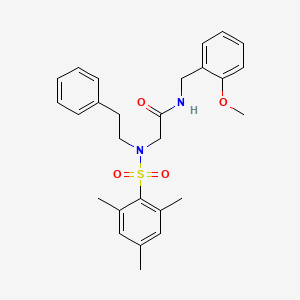
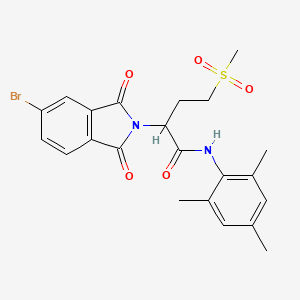
![3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4232300.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
![2-[(2,3-dichlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4232318.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232322.png)
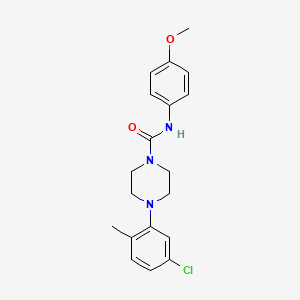
![N-(3-acetylphenyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4232331.png)
